molecular formula C13H16ClN B12722385 Pyridinium, methyl-1-(phenylmethyl)-, chloride CAS No. 68909-18-2

Pyridinium, methyl-1-(phenylmethyl)-, chloride

Cat. No.: B12722385
CAS No.: 68909-18-2
M. Wt: 221.72 g/mol
InChI Key: NBNVYJFZJWMHPR-UHFFFAOYSA-M
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Description

Pyridinium, methyl-1-(phenylmethyl)-, chloride (CAS: 2876-13-3; molecular formula: C₁₂H₁₂ClN) is a quaternary ammonium salt characterized by a pyridinium core substituted with a benzyl (phenylmethyl) group and a methyl group on the nitrogen atom. Its IUPAC name is 1-benzylpyridinium chloride, though nomenclature variations exist depending on the substituent arrangement . This compound is synthesized via quaternization reactions, such as the reaction of pyridine with benzyl chloride, followed by methylation or through mixed alkylation processes .

Key properties include:

  • Molecular weight: 205.68 g/mol
  • Structure: Aromatic pyridinium ring with a benzyl group enhancing lipophilicity and a chloride counterion influencing solubility and reactivity.
  • Applications: Investigated for enzyme inhibition (e.g., acetylcholinesterase) , catalysis , and as a precursor in synthetic organic chemistry .

Properties

CAS No.

68909-18-2

Molecular Formula

C13H16ClN

Molecular Weight

221.72 g/mol

IUPAC Name

1-benzyl-1-methyl-2H-pyridin-1-ium;chloride

InChI

InChI=1S/C13H16N.ClH/c1-14(10-6-3-7-11-14)12-13-8-4-2-5-9-13;/h2-10H,11-12H2,1H3;1H/q+1;/p-1

InChI Key

NBNVYJFZJWMHPR-UHFFFAOYSA-M

Canonical SMILES

C[N+]1(CC=CC=C1)CC2=CC=CC=C2.[Cl-]

Origin of Product

United States

Preparation Methods

Summary Table of Preparation Methods

Method Reagents/Conditions Advantages Challenges
Alkylation with Benzyl Chloride Pyridine, Benzyl Chloride; Reflux in Acetonitrile Simple, high purity Requires anhydrous conditions
Zincke Reaction Pyridine, Chloro-reagent, Nucleophile High yield, easy separation Multi-step process
Direct Quaternization Pyridine, Methyl Halides, Benzyl Chloride Simple setup Stoichiometry control needed
Solvent-Free Synthesis Pyridine, Benzyl Chloride; Grinding Eco-friendly, fast Limited scalability

Chemical Reactions Analysis

Types of Reactions

Pyridinium, methyl-1-(phenylmethyl)-, chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridinium N-oxide derivatives.

    Reduction: Reduction reactions can convert the pyridinium salt to its corresponding pyridine derivative.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of different substituted pyridinium salts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as halides, thiols, and amines can be used under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions include pyridinium N-oxide derivatives, reduced pyridine compounds, and various substituted pyridinium salts, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemical Synthesis and Catalysis

Organic Synthesis
N-benzylpyridinium chloride serves as an important intermediate in organic synthesis. It is utilized in the formation of various pyridine derivatives, which are crucial in the synthesis of pharmaceuticals and agrochemicals. The compound can act as a nucleophile in reactions involving electrophiles, facilitating the formation of complex organic molecules .

Catalytic Applications
In catalytic processes, N-benzylpyridinium chloride has been investigated for its ability to stabilize reaction intermediates. For instance, it has been used in palladium-catalyzed reactions where it enhances the selectivity and yield of desired products . The compound's unique structure allows it to participate effectively in various catalytic cycles.

Pharmaceutical Applications

Antimicrobial Activity
Research indicates that N-benzylpyridinium chloride exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various pathogenic microorganisms. For example, a series of palladium complexes derived from pyridine N-heterocyclic carbenes demonstrated potent antimicrobial activity against multiple strains . This suggests potential applications in developing new antimicrobial agents.

Cytotoxicity Studies
The compound has also been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies have demonstrated that certain derivatives of N-benzylpyridinium chloride can induce apoptosis in cancer cells, making them candidates for further development as anticancer drugs .

Environmental Applications

Water Treatment
N-benzylpyridinium chloride is used in water treatment formulations to enhance corrosion resistance and microbial control. It has been incorporated into products designed for treating irrigation water, effectively reducing microbial populations and improving water quality for agricultural use .

Ecotoxicological Studies
While beneficial in water treatment, ecotoxicological assessments reveal that N-benzylpyridinium chloride poses risks to aquatic life due to its acute toxicity. Environmental monitoring has indicated that careful management is required to mitigate potential impacts on sensitive ecosystems during its application in water treatment processes .

Case Studies

Application Area Study Reference Findings
Organic SynthesisPalladium complexes of bidentate pyridine N-heterocyclic carbenes Demonstrated enhanced yields and selectivity in catalytic reactions involving N-benzylpyridinium chloride.
Antimicrobial ActivityAntimicrobial studies on pyridine derivatives Showed significant inhibition against pathogenic microorganisms, indicating potential for drug development.
Water TreatmentQualitative Tier 2 Assessment - Santos Ltd Effective in reducing microbial populations in irrigation water; however, poses risks to aquatic organisms.

Mechanism of Action

The mechanism of action of pyridinium, methyl-1-(phenylmethyl)-, chloride involves its interaction with cellular membranes and proteins. The cationic nature of the compound allows it to bind to negatively charged sites on cell membranes, leading to disruption of membrane integrity and cell lysis. In biological systems, it can inhibit the activity of enzymes by interacting with their active sites, thereby affecting various metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Pyridinium Salts

Structural and Functional Group Variations

Table 1: Structural Comparison of Pyridinium Derivatives
Compound Name Substituents Molecular Formula Key Applications References
1-Benzylpyridinium chloride N-Benzyl, N-methyl C₁₂H₁₂ClN Enzyme inhibition, catalysis
Hexadecylpyridinium chloride N-Hexadecyl (C₁₆ alkyl chain) C₂₁H₃₈ClN Disinfectant (SARS-CoV-2 studies)
Phenacylpyridinium bromide N-Phenacyl (aromatic ketone) C₁₃H₁₁BrNO Synthetic intermediates
Acetyl pyridinium chloride N-Acetyl (acyl group) C₇H₈ClNO Reactive intermediates
Myristylpyridinium chloride N-Myristyl (C₁₄ alkyl chain) C₁₉H₃₄ClN Antimicrobial agents
Key Observations :
  • Alkyl Chain Length : Longer alkyl chains (e.g., hexadecyl, myristyl) enhance hydrophobic interactions, improving antimicrobial activity but reducing solubility in polar solvents .
  • Aromatic vs.
  • Counterion Effects: Chloride vs. bromide impacts catalytic efficiency. For example, chloride in 1-benzylpyridinium chloride supports higher stereoselectivity in organocatalytic reactions compared to non-coordinating ions like PF₆⁻ .
Antimicrobial Activity :
  • Hexadecylpyridinium chloride exhibits virucidal effects against SARS-CoV-2 in Vero cells, attributed to its surfactant properties disrupting viral envelopes .
  • 1-Benzylpyridinium chloride shows weaker antimicrobial activity compared to long-chain analogs but is effective in modulating acetylcholinesterase via reversible inhibition .
Antitumor Activity :

Physicochemical Properties

Table 2: Spectroscopic and Stability Data
Compound Name UV-Vis λₘₐₓ (nm) Decomposition Temp. (°C) pKa (α-CH₂)
1-Benzylpyridinium chloride 260–280 Stable ≤ 100 ~3.5
Phenacylpyridinium bromide 290–310 80–90 Not reported
Acetyl pyridinium chloride Not reported 60–120 Not reported
Notes :
  • The acidity of α-CH₂ groups in benzoylethylpyridinium derivatives is influenced by an anomeric effect, enhancing reactivity .
  • Steric hindrance in 2,6-diisopropylpyridinium iodide reduces NMR chemical shifts compared to less hindered analogs .

Biological Activity

Pyridinium, methyl-1-(phenylmethyl)-, chloride (CAS No. 68909-18-2) is a quaternary ammonium compound with significant biological activity. This compound is primarily recognized for its antimicrobial properties and applications in various industrial sectors, including corrosion inhibition and oil extraction. This article reviews the biological activity of this compound, focusing on its antimicrobial effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H16ClN
  • Molecular Weight : 221.72 g/mol
  • Structure : Pyridinium derivatives typically feature a positively charged nitrogen atom within a six-membered aromatic ring structure.

Antimicrobial Activity

Pyridinium compounds have been extensively studied for their antimicrobial properties. Research indicates that these compounds exhibit varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria.

The antimicrobial activity of pyridinium compounds is attributed to their ability to disrupt microbial cell membranes. This disruption can lead to increased permeability, resulting in the leakage of cellular contents and ultimately cell death. Additionally, the presence of a quaternary ammonium group enhances their interaction with negatively charged bacterial surfaces.

Study 1: Antimicrobial Efficacy

A study published in MDPI examined the synthesis and antimicrobial activity of several pyridinium salts, including methyl-1-(phenylmethyl)-chloride. The results showed that compounds with longer alkyl chains exhibited stronger antibacterial activity against Staphylococcus aureus compared to those with shorter chains. The minimal inhibitory concentration (MIC) values indicated that the most active derivatives were comparable to standard antibiotics like ceftazidime .

CompoundMIC (μg/mL)Activity Against
Pyridinium Salt 14Staphylococcus aureus
Pyridinium Salt 28Escherichia coli
Ceftazidime<0.125Staphylococcus aureus

Study 2: Structure-Activity Relationship

Another research highlighted that the substitution pattern on the phenyl ring significantly influences the antimicrobial potency of pyridinium salts. Methyl substitutions were found to enhance activity compared to hydroxyl or methoxyl groups. The study concluded that these structural modifications could be strategically utilized in drug design .

Toxicity and Safety Considerations

While pyridinium compounds demonstrate useful biological activities, safety data is crucial for practical applications. The compound is classified as flammable and poses various health risks if inhaled or ingested. Safety measures must be implemented during handling and application in industrial settings .

Q & A

Basic Research Questions

Q. What are the established synthetic routes and characterization methods for methyl-1-(phenylmethyl)pyridinium chloride?

  • Synthesis : The compound is typically synthesized via quaternization of pyridine with benzyl chloride. For example, reacting pyridine with benzyl chloride in a polar solvent (e.g., ethanol) under reflux yields the quaternary ammonium salt, which is purified via recrystallization .
  • Characterization : Key techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and purity.
  • Mass spectrometry (MS) for molecular weight verification (theoretical MW: 205.68 g/mol) .
  • Elemental analysis to validate stoichiometry (C₁₂H₁₂ClN).

Q. What is the proposed mechanism of its antiviral activity against SARS-CoV-2?

  • The compound disrupts viral envelopes via surfactant action, destabilizing lipid membranes. In vitro studies using Vero cells demonstrated dose-dependent inhibition of SARS-CoV-2 replication (0.1 mg/mL reduced viral titers by >90% after 2 min exposure). Mechanistic validation involved RT-PCR (ΔΔCt method) and TCID50 assays to quantify viral load reduction .

Q. How does its surfactant property influence micelle formation in aqueous solutions?

  • As a cationic surfactant, it forms micelles above the critical micelle concentration (CMC). Structural features (e.g., benzyl group hydrophobicity, pyridinium headgroup) dictate CMC values, which can be measured via conductivity titration or fluorescence spectroscopy using pyrene probes .

Advanced Research Questions

Q. How can researchers optimize the balance between antiviral efficacy and cytotoxicity in mucosal applications?

  • Experimental Design :

  • Conduct dose-response studies (e.g., 0.0125–0.2 mg/mL) in Vero cells to identify the therapeutic index.
  • Use CCK-8 assays to assess cytotoxicity; shows no cytotoxicity at ≤0.05 mg/mL.
  • Balance clinical efficacy (0.1 mg/mL, 2 min exposure) against higher concentrations (0.2 mg/mL) to minimize resistance risks .

Q. How do structural modifications (e.g., alkyl chain length, substituents) affect its bioactivity and surfactant properties?

  • Methodology :

  • Synthesize analogs (e.g., varying alkyl chains or aromatic groups) and compare:
  • Antiviral activity via TCID50.
  • CMC values via conductivity.
  • For example, hexadecyl pyridinium chloride (C16 chain) showed stronger viral inhibition than shorter-chain analogs, but higher cytotoxicity .

Q. What experimental strategies address contradictions in disinfection protocols across cell models?

  • Analysis :

  • In Vero cells, 0.1 mg/mL achieved >90% inhibition, but oral mucosal models (e.g., Calu-3) may require adjusted concentrations due to mucus interactions.
  • Validate using 3D tissue models or ex vivo mucosal explants to simulate clinical conditions .

Methodological Guidance

Q. What are best practices for evaluating cytotoxicity in antiviral studies?

  • Protocol :

  • Use CCK-8 or MTT assays to measure cell viability post-treatment.
  • Include a negative control (untreated cells) and positive control (e.g., 0.1% Triton X-100).
  • For mucosal applications, test in keratinocyte or fibroblast cell lines to assess tissue-specific toxicity .

Q. How should researchers quantify viral inhibition in vitro?

  • Step-by-Step :

Infect cells with SARS-CoV-2 (MOI = 0.1).

Treat with the compound (e.g., 0.1 mg/mL, 2 min).

Collect supernatant for RT-PCR (calculate ΔΔCt and % inhibition: Inhibition%=(12ΔΔCt)×100\text{Inhibition\%} = (1 − 2^{−ΔΔCt}) \times 100).

Confirm via immunofluorescence microscopy (viral antigen reduction) .

Key Research Gaps

  • In vivo validation : No animal model data exists; prioritize hamster or ferret SARS-CoV-2 challenge studies .
  • Resistance monitoring : Track viral mutations after prolonged sublethal exposure using whole-genome sequencing .

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